N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide

Medicinal chemistry Physicochemical profiling Lead optimization

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide (CAS 1421481-72-2, molecular formula C15H19N5O2S, molecular weight 333.41 g/mol) is a synthetic small molecule belonging to the phenylpiperazine-pyrimidine class. The compound features a 4-phenylpiperazine moiety connected at the 2-position of a pyrimidine ring, with a methanesulfonamide substituent at the 5-position.

Molecular Formula C15H19N5O2S
Molecular Weight 333.41
CAS No. 1421481-72-2
Cat. No. B2804059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide
CAS1421481-72-2
Molecular FormulaC15H19N5O2S
Molecular Weight333.41
Structural Identifiers
SMILESCS(=O)(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C15H19N5O2S/c1-23(21,22)18-13-11-16-15(17-12-13)20-9-7-19(8-10-20)14-5-3-2-4-6-14/h2-6,11-12,18H,7-10H2,1H3
InChIKeyLDQQAGXNUFRECZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide (CAS 1421481-72-2): Structural Profile and Procurement Context


N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide (CAS 1421481-72-2, molecular formula C15H19N5O2S, molecular weight 333.41 g/mol) is a synthetic small molecule belonging to the phenylpiperazine-pyrimidine class. The compound features a 4-phenylpiperazine moiety connected at the 2-position of a pyrimidine ring, with a methanesulfonamide substituent at the 5-position . This scaffold class is recognized within medicinal chemistry for its engagement with sigma receptors, G-protein-coupled receptors (notably serotonin and dopamine receptor subtypes), and select kinase targets, making the precise identity of the 5-position substituent a critical determinant of biological selectivity [1]. The compound is primarily supplied as a reference standard by Toronto Research Chemicals (TRC) for research use .

Why N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide Cannot Be Substituted with In-Class Analogs


The piperazinylpyrimidine scaffold is a privileged chemotype in drug discovery, yet minor variations at the pyrimidine 5-position produce profound shifts in target engagement profiles. The methanesulfonamide group in the target compound differs fundamentally from the carboxamide variants (e.g., cyclopentanecarboxamide, nicotinamide, isonicotinamide analogs) in hydrogen-bonding capacity, electronic character, and metabolic susceptibility [1]. Within the broader phenylpiperazine class, sigma receptor affinity has been shown to vary from sub-nanomolar to micromolar depending on the nature of the terminal substituent, with sulfonamide-bearing derivatives often displaying altered sigma-1/sigma-2 selectivity ratios compared to their amide counterparts [2]. Furthermore, the piperazinylpyrimidine core can productively engage kinase ATP-binding sites (as exemplified by the S6K1 inhibitor PF-4708671, Ki=20 nM), where the 5-position substituent directly influences kinase selectivity [3]. Consequently, substituting the methanesulfonamide with a carboxamide, reversing the sulfonamide orientation, or altering the phenylpiperazine moiety would yield a compound with a fundamentally different target interaction profile, invalidating any structure-activity relationship (SAR) conclusions drawn from the original lead series.

Quantitative Differentiation Evidence for N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide vs. Closest Analogs


Methanesulfonamide vs. Carboxamide at Pyrimidine 5-Position: Physicochemical Property Divergence

The methanesulfonamide substituent at the pyrimidine 5-position imparts a distinct physicochemical signature compared to the carboxamide series. The sulfonamide NH (pKa ~10-11) is significantly more acidic than a carboxamide NH (pKa ~15-17), leading to a weaker hydrogen-bond donor character but stronger hydrogen-bond acceptor capacity via the sulfonyl oxygens. This alters the compound's interaction with biological targets that discriminate between sulfonamide and amide hydrogen-bonding geometries [1]. The closest commercially available analog, N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]cyclopentanecarboxamide, replaces the polar methanesulfonamide with a lipophilic cyclopentylamide, substantially reducing topological polar surface area (tPSA) and increasing calculated logP, which directly impacts solubility, permeability, and off-target promiscuity [2]. The methanesulfonamide group also confers metabolic resistance to amidase-mediated hydrolysis, a clearance pathway applicable to the carboxamide analogs but not to sulfonamides [1].

Medicinal chemistry Physicochemical profiling Lead optimization

Sigma-1/Sigma-2 Selectivity Profile: Class-Level Inference from Phenylpiperazine SAR

The phenylpiperazine moiety is a well-established sigma receptor pharmacophore. Quantitative structure-affinity relationship (QSAR) studies across multiple phenylpiperazine series demonstrate that the nature of the terminal substituent (sulfonamide vs. amide vs. alkyl) is a primary determinant of sigma-1/sigma-2 selectivity [1]. In a focused SAR study of sigma-2 ligands, SYA 013 analogs bearing different terminal groups exhibited sigma-2 Ki values spanning 5.1 nM to >1000 nM, with selectivity ratios (sigma-1 Ki / sigma-2 Ki) ranging from <1 to >45-fold depending on the electronic and steric properties of the substituent [2]. A representative optimized sigma-2 ligand from this chemical space, DKR-1677, achieved Ki(σ2)=5.1 nM with 45-fold selectivity over σ1 (Ki=230 nM), demonstrating that the phenylpiperazine scaffold can be tuned for sigma-2 preference [2]. The methanesulfonamide-bearing target compound is positioned within this SAR continuum; the sulfonamide electronic character and H-bonding capacity are predicted to favor sigma-2 over sigma-1 engagement compared to neutral carboxamide analogs, though direct experimental binding data for this specific compound remain limited in the public domain [3].

Sigma receptor pharmacology Neuropharmacology Cancer biology

Kinase Selectivity Differentiation: Piperazinylpyrimidine Scaffold Compared to Reference Inhibitor PF-4708671

The piperazinylpyrimidine core is a validated kinase inhibitor scaffold. PF-4708671, the best-characterized piperazinylpyrimidine chemical probe, inhibits S6K1 with Ki=20 nM and IC50=160 nM in cell-free assays, exhibiting 400-fold selectivity for S6K1 over the closely related S6K2 isoform [1]. Crucially, PF-4708671 bears a distinct substitution pattern at the pyrimidine 5-position (a substituted aniline rather than methanesulfonamide), which directly determines its kinase selectivity fingerprint: it shows >20-fold selectivity for S6K1 over MSK1 (IC50=950 nM) and little or no inhibition against a panel of 85 other protein and lipid kinases [1]. The methanesulfonamide-bearing target compound differs from PF-4708671 at this critical 5-position, predicting a substantially altered kinome selectivity profile. In contrast, 2-(1-piperazinyl)pyrimidine (the unsubstituted parent scaffold) functions primarily as an α2-adrenergic receptor antagonist (pA2=6.8 in rat brain synaptosomes) and a 5-HT1A receptor partial agonist (Ki=414 nM, Emax=54%), with no significant kinase activity [2]. This demonstrates that the pyrimidine 5-position substituent acts as a binary switch between GPCR and kinase target engagement.

Kinase inhibitor S6K1 Chemical probe

Acetylcholinesterase (AChE) Inhibition: Carboxamide Analog SAR and Predicted Divergence for the Methanesulfonamide

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were recently designed, synthesized, and evaluated as acetylcholinesterase inhibitors (AChEIs) for Alzheimer's disease research [1]. The most potent compound in this series (compound 6g) exhibited mixed-type AChE inhibition (competitive and non-competitive) by the Ellman method, confirming that the phenylpiperazine-pyrimidine scaffold can productively engage the AChE active site [1]. The methanesulfonamide-bearing target compound differs from the carboxamide series at the critical 5-position attachment point; the sulfonamide's distinct geometry (tetrahedral sulfur vs. planar carbonyl) and electronic character are predicted to alter both AChE binding affinity and inhibition modality (competitive vs. non-competitive vs. mixed) [2]. The methanesulfonamide derivative N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide, which retains the sulfonamide but lacks the pyrimidine linker, has been reported to function as an acetylcholinesterase inhibitor through active-site binding [2], supporting class-level AChE activity for sulfonamide-bearing phenylpiperazine compounds.

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

Recommended Research Application Scenarios for N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide Based on Differentiated Evidence


Sigma Receptor Target Engagement Studies Requiring a Defined Sulfonamide Pharmacophore

Kinase Profiling of Piperazinylpyrimidine Chemical Space with a Sulfonamide 5-Substituent

Structure-Activity Relationship Studies at the Pyrimidine 5-Position for CNS vs. Peripheral Target Programs

Quote Request

Request a Quote for N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.